molecular formula C15H11F3N4O B11782605 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11782605
M. Wt: 320.27 g/mol
InChI Key: URVFGBQJJFBUSB-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzo[d][1,2,3]triazole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Benzo[d][1,2,3]triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reaction: The final step involves coupling the benzo[d][1,2,3]triazole ring with the trifluoromethyl-substituted phenyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: Similar in structure but with an imidazole ring instead of a triazole ring.

    2-(2H-1,2,3-Triazol-2-yl)benzoic Acid: Contains a triazole ring but with a carboxylic acid group instead of an acetamide group.

    4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Another triazole derivative with different substituents.

Uniqueness

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the benzo[d][1,2,3]triazole ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)10-5-1-2-6-11(10)19-14(23)9-22-13-8-4-3-7-12(13)20-21-22/h1-8H,9H2,(H,19,23)

InChI Key

URVFGBQJJFBUSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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